molecular formula C7H5BrN2O B1265573 2-Amino-6-bromobenzoxazole CAS No. 52112-66-0

2-Amino-6-bromobenzoxazole

Cat. No.: B1265573
CAS No.: 52112-66-0
M. Wt: 213.03 g/mol
InChI Key: APUYIVHTTCCVMF-UHFFFAOYSA-N
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Description

2-Amino-6-bromobenzoxazole is a heterocyclic compound that belongs to the benzoxazole family. It is characterized by a benzene ring fused with an oxazole ring, with an amino group at the second position and a bromine atom at the sixth position.

Mechanism of Action

Target of Action

2-Amino-6-bromobenzoxazole is a member of the benzoxazole family, which is known for its wide range of biological activities Benzoxazoles are generally known to interact with various enzymes and receptors, contributing to their diverse pharmacological effects .

Mode of Action

Benzoxazoles are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The bromine atom in this compound could potentially enhance these interactions due to its electronegativity and size.

Biochemical Pathways

Benzoxazoles are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . These can include pathways related to antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .

Pharmacokinetics

Benzoxazoles are generally known for their good bioavailability . The bromine atom in this compound could potentially affect its pharmacokinetic properties, possibly enhancing its absorption and distribution due to its lipophilic nature .

Result of Action

Benzoxazoles are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . These effects are likely the result of the compound’s interactions with various molecular targets and its influence on different biochemical pathways .

Action Environment

For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Biochemical Analysis

Biochemical Properties

2-Amino-6-bromobenzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antifungal activity by interacting with fungal enzymes, disrupting their normal function . The compound’s interaction with these enzymes often involves inhibition, which prevents the fungi from synthesizing essential biomolecules, leading to their death. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, further influencing cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation by interfering with specific signaling pathways that promote cell growth . This compound also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to specific enzymes, inhibiting their activity and thereby disrupting essential biochemical pathways . This inhibition can lead to the accumulation of substrates and depletion of products, ultimately affecting cellular function. Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression that promote or inhibit cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been observed to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are likely due to the compound’s continued interaction with cellular targets and the accumulation of its inhibitory effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as antifungal and anticancer activities, without causing significant toxicity . At higher doses, this compound can cause toxic or adverse effects, including liver and kidney damage . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are primarily catalyzed by cytochrome P450 enzymes, which modify the compound to increase its solubility and facilitate its excretion from the body . The metabolic pathways of this compound also involve interactions with cofactors such as NADPH, which play a crucial role in the reductive biosynthesis of the compound’s metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . The compound’s localization and accumulation within specific tissues are influenced by its affinity for these transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can be localized to the nucleus, where it interacts with transcription factors and influences gene expression . Additionally, the compound can be targeted to the mitochondria, where it affects cellular metabolism by interacting with mitochondrial enzymes . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromobenzoxazole typically involves the condensation of 2-aminophenol with 6-bromobenzaldehyde. One common method includes the use of a catalyst such as titanium tetraisopropoxide (TTIP) in the presence of aqueous hydrogen peroxide and ethanol under reflux conditions . Another approach involves the reaction of 2-aminophenol with 6-bromobenzoyl chloride in the presence of a base like pyridine .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Comparison with Similar Compounds

Uniqueness: 2-Amino-6-bromobenzoxazole is unique due to the specific positioning of the amino and bromine groups, which confer distinct chemical reactivity and biological activities. This makes it a valuable compound for targeted synthesis and pharmaceutical development .

Properties

IUPAC Name

6-bromo-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUYIVHTTCCVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200123
Record name Benzoxazole, 2-amino-6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52112-66-0
Record name 2-Amino-6-bromobenzoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052112660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 52112-66-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26185
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoxazole, 2-amino-6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-6-BROMOBENZOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V824KCW5W2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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